molecular formula C15H14N6O2S2 B2813215 N-hydroxy-2-((4-phenyl-5-((pyrimidin-2-ylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 878065-60-2

N-hydroxy-2-((4-phenyl-5-((pyrimidin-2-ylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B2813215
CAS No.: 878065-60-2
M. Wt: 374.44
InChI Key: DCRCQLYTICNFCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-hydroxy-2-((4-phenyl-5-((pyrimidin-2-ylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a synthetic compound featuring a 1,2,4-triazole core substituted with phenyl, pyrimidin-2-ylthio, and hydroxyacetamide moieties. This analysis focuses on comparing its structural and functional attributes with similar 1,2,4-triazole derivatives.

Properties

IUPAC Name

N-hydroxy-2-[[4-phenyl-5-(pyrimidin-2-ylsulfanylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O2S2/c22-13(20-23)10-25-15-19-18-12(9-24-14-16-7-4-8-17-14)21(15)11-5-2-1-3-6-11/h1-8,23H,9-10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCRCQLYTICNFCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NO)CSC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hydroxy-2-((4-phenyl-5-((pyrimidin-2-ylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Thioether Formation:

    Hydroxylation: The N-hydroxy group is introduced through a hydroxylation reaction, often using hydroxylamine derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the N-hydroxy group, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl or pyrimidinyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenated compounds, nucleophiles like thiols or amines.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, reduced triazole derivatives.

    Substitution Products: Various substituted phenyl or pyrimidinyl derivatives.

Scientific Research Applications

Case Studies

A series of compounds based on 1,2,4-triazole scaffolds have been synthesized and evaluated for their antibacterial properties. One study demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics like gentamicin and ciprofloxacin .

CompoundMIC (μg/mL)Target Pathogen
10.5S. aureus
21.0E. coli
30.75MRSA

Efficacy Against Fungal Infections

The compound has also shown promising antifungal effects. Triazole derivatives are known for their ability to disrupt fungal cell membrane synthesis by inhibiting lanosterol demethylase, a key enzyme in ergosterol biosynthesis .

Research Findings

In laboratory settings, specific triazole derivatives were found to be effective against Candida albicans and Aspergillus fumigatus, with IC50 values indicating potent antifungal activity .

CompoundIC50 (μg/mL)Target Fungus
A0.8C. albicans
B1.5A. fumigatus

Mechanisms and Pathways

N-hydroxy derivatives have been investigated for their anticancer properties, particularly through mechanisms involving apoptosis induction and cell cycle arrest in various cancer cell lines . The presence of electron-withdrawing groups in the structure is believed to enhance cytotoxicity.

Cell Line Studies

Recent studies have evaluated the effects of these compounds on human cancer cell lines such as MCF-7 (breast cancer) and PC3 (prostate cancer). One notable finding was that certain triazole derivatives exhibited IC50 values lower than those of standard chemotherapeutic agents .

CompoundIC50 (μM)Cancer Cell Line
X5.71MCF-7
Y6.14PC3

Neurological Effects

Emerging research suggests potential neuroprotective effects of triazole derivatives, particularly in models of neurodegenerative diseases. The ability to cross the blood-brain barrier may open avenues for treating conditions like Alzheimer's disease .

Anti-inflammatory Properties

Triazole compounds have also been noted for their anti-inflammatory effects, which could be beneficial in managing chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of N-hydroxy-2-((4-phenyl-5-((pyrimidin-2-ylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide involves its interaction with specific molecular targets. These may include enzymes or receptors, where the compound can inhibit or modulate their activity. The triazole ring and the N-hydroxy group are crucial for these interactions, often forming hydrogen bonds or coordinating with metal ions in the active sites of enzymes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Modifications

The target compound’s core structure aligns with other 1,2,4-triazole-3-thioacetamide derivatives, but its substituents distinguish it from analogs:

  • Pyrimidin-2-ylthio group : Replaces pyridinyl or phenyl groups seen in compounds like VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) .
  • Hydroxyacetamide moiety : Contrasts with ethylphenyl (VUAA1) or allyl groups (e.g., 2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide) .
Physicochemical Properties

Comparative data on melting points, yields, and solubility:

Compound Name Substituents (R1, R2, R3) Melting Point (°C) Yield (%) Reference
N-hydroxy-2-((4-phenyl-5-((pyrimidin-2-ylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide R1=Ph, R2=pyrimidin-2-ylthio, R3=OH Not reported Not reported
VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) R1=4-EtPh, R2=3-pyridinyl, R3=Et Not reported Not reported
OLC15 (N-(4-butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) R1=4-BuPh, R2=2-pyridinyl, R3=Et Not reported Not reported
2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-dibromo-4-methylphenyl)acetamide R1=Allyl, R2=2-pyridinyl, R3=Br Not reported Not reported
N′-(2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide R1=Ph, R2=PhNHCH2, R3=Hydrazide 252–253 75

Key Observations :

  • Pyrimidin-2-ylthio substituents could influence electronic properties differently than pyridinyl or phenyl groups .
2.3.1. Insect Olfactory Receptor Modulation
  • VUAA1 : Acts as a potent agonist of Orco receptors in insects (EC50 = 3.2 μM in Drosophila) .
  • OLC15 : Functions as an Orco antagonist (IC50 = 8.7 μM in mosquitoes), highlighting the impact of substituting pyridinyl with bulkier groups .
  • Target Compound : Pyrimidin-2-ylthio substitution may alter receptor binding kinetics, but activity remains uncharacterized.
2.3.2. Anticancer Activity
  • Triazole-thioacetohydrazides: Compounds like N′-(2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide exhibit cytotoxicity against melanoma (IGR39) and breast cancer (MDA-MB-231) cells (IC50 = 12–18 μM) .
2.3.3. Enzyme Inhibition
  • Target Compound : Structural similarity implies possible interaction with ACE2 or related targets, warranting further study.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-hydroxy-2-((4-phenyl-5-((pyrimidin-2-ylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide?

  • Methodology :

  • Step 1 : Synthesize the 4-phenyl-5-(pyrimidin-2-ylthiomethyl)-4H-1,2,4-triazole-3-thiol intermediate via condensation of pyrimidin-2-ylthiomethyl hydrazine with phenyl isothiocyanate under reflux in ethanol .
  • Step 2 : React the intermediate with 2-chloroacetonitrile in the presence of NaOH and DMF at 80–100°C to form the thioacetamide backbone .
  • Step 3 : Introduce the N-hydroxy group via hydroxylamine hydrochloride under basic conditions (e.g., pyridine/zeolite catalyst) .
    • Validation : Monitor reaction progress using TLC or HPLC, and confirm purity via recrystallization in ethanol .

Q. How should researchers characterize this compound to confirm structural fidelity?

  • Analytical Workflow :

  • IR Spectroscopy : Confirm key functional groups (e.g., N–H stretch at ~3200 cm⁻¹, C=O at ~1650 cm⁻¹) .
  • NMR (¹H/¹³C) : Identify aromatic protons (δ 7.0–8.5 ppm for pyrimidine/triazole), methylene groups (δ 3.5–4.5 ppm), and acetamide carbonyl (δ ~170 ppm) .
  • Mass Spectrometry : Match experimental molecular weight (calculated: ~430–450 g/mol) with theoretical values to validate synthesis .

Q. What preliminary biological assays are suitable for screening its activity?

  • Approach :

  • Antimicrobial Testing : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) at concentrations of 10–100 µg/mL .
  • Cytotoxicity : Evaluate against cancer cell lines (e.g., HeLa, MCF-7) via MTT assay, comparing IC₅₀ values with standard drugs .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s binding affinity to target enzymes?

  • Strategy :

  • Docking Studies : Use AutoDock Vina to model interactions with enzymes like dihydrofolate reductase (DHFR) or cytochrome P450. Focus on hydrogen bonding with pyrimidine/triazole moieties and hydrophobic interactions with phenyl groups .
  • MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of ligand-enzyme complexes under physiological conditions .
    • Validation : Compare predicted binding energies with experimental IC₅₀ values from enzymatic inhibition assays .

Q. What strategies resolve contradictions in solubility vs. bioactivity data?

  • Case Study :

  • If high solubility (e.g., in DMSO) correlates with reduced activity, modify substituents (e.g., replace phenyl with polar groups like pyridinyl) to balance lipophilicity (logP ~2–3) .
  • Use Hansen solubility parameters (HSPiP software) to predict solvent compatibility and design co-solvent systems (e.g., PEG-400/water) for in vivo studies .

Q. How to design SAR studies for triazole-pyrimidine hybrids?

  • Framework :

  • Variable Groups : Systematically alter substituents on the phenyl ring (e.g., electron-withdrawing Cl, electron-donating OCH₃) and pyrimidine-thioether chain .
  • Activity Metrics : Corrogate IC₅₀ values (enzymatic assays) with Hammett constants (σ) or Hansch parameters to quantify electronic/steric effects .
    • Data Interpretation : Use multivariate regression analysis to identify dominant factors (e.g., para-substitution enhances antifungal activity by 40%) .

Q. What advanced analytical techniques validate degradation pathways under physiological conditions?

  • Protocol :

  • LC-MS/MS : Identify hydrolytic degradation products (e.g., cleavage of thioacetamide bond in simulated gastric fluid) .
  • TGA/DSC : Assess thermal stability (decomposition onset >200°C) and crystallinity changes post-degradation .

Methodological Challenges & Solutions

Q. How to address low yields in multi-step synthesis?

  • Optimization :

  • Catalyst Screening : Replace zeolite with Pd/C or nano-catalysts to improve coupling efficiency in triazole formation (yield increase from 50% to 85%) .
  • Microwave Assistance : Reduce reaction time (from 5 h to 30 min) and enhance regioselectivity in thioether bond formation .

Q. What orthogonal methods confirm the absence of regioisomeric impurities?

  • Techniques :

  • HPLC-PDA : Use C18 columns with gradient elution (ACN/water + 0.1% TFA) to separate regioisomers based on retention time shifts .
  • 2D NMR (COSY/NOESY) : Resolve overlapping signals from triazole and pyrimidine protons to confirm regiochemistry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.